molecular formula C17H21NO2S3 B12250246 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(cyclopentylsulfanyl)acetamide

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(cyclopentylsulfanyl)acetamide

Cat. No.: B12250246
M. Wt: 367.6 g/mol
InChI Key: XWVFQUNJHJTCDC-UHFFFAOYSA-N
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Description

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(cyclopentylsulfanyl)acetamide is a complex organic compound that features a bithiophene moiety, a hydroxyethyl group, and a cyclopentylsulfanyl substituent

Properties

Molecular Formula

C17H21NO2S3

Molecular Weight

367.6 g/mol

IUPAC Name

2-cyclopentylsulfanyl-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide

InChI

InChI=1S/C17H21NO2S3/c19-14(9-18-17(20)11-22-13-3-1-2-4-13)16-6-5-15(23-16)12-7-8-21-10-12/h5-8,10,13-14,19H,1-4,9,11H2,(H,18,20)

InChI Key

XWVFQUNJHJTCDC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SCC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(cyclopentylsulfanyl)acetamide typically involves multiple steps:

    Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction, such as the Stille or Suzuki coupling, using appropriate thiophene derivatives.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the bithiophene core is replaced by a hydroxyethyl moiety.

    Attachment of the Cyclopentylsulfanyl Group: The cyclopentylsulfanyl group can be attached through a thiol-ene reaction or a similar method, where a cyclopentyl thiol reacts with an alkene or alkyne precursor.

    Amidation: The final step involves the formation of the acetamide linkage, typically through an amidation reaction between an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(cyclopentylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide to an amine.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like alkoxides, thiolates, or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of organic electronic materials, such as organic semiconductors or conductive polymers.

Mechanism of Action

The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(cyclopentylsulfanyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved would be determined by the nature of these interactions and the biological system .

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(cyclopentylsulfanyl)acetamide: shares structural similarities with other bithiophene derivatives, such as:

Uniqueness

The uniqueness of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(cyclopentylsulfanyl)acetamide lies in its combination of functional groups, which may impart specific electronic, chemical, or biological properties not found in simpler bithiophene derivatives

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